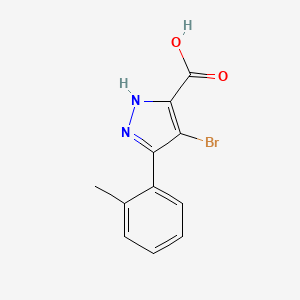4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 1350443-17-2
Cat. No.: VC3357973
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1350443-17-2 |
|---|---|
| Molecular Formula | C11H9BrN2O2 |
| Molecular Weight | 281.1 g/mol |
| IUPAC Name | 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H9BrN2O2/c1-6-4-2-3-5-7(6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | IASGRFQFNAVZHO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O |
| Canonical SMILES | CC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4-Bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid has a molecular formula of C11H9BrN2O2, closely related to its 4-methylphenyl isomer which has a molecular weight of 281.1 g/mol. The structure features a central pyrazole ring with three key substituents: a bromine atom at the 4-position, a 2-methylphenyl group at the 3-position, and a carboxylic acid group at the 5-position. The pyrazole ring contains two adjacent nitrogen atoms, with one bearing a hydrogen atom that can participate in hydrogen bonding.
Structural Features
The compound contains several functional groups that contribute to its chemical behavior:
| Functional Group | Position | Chemical Characteristics |
|---|---|---|
| Pyrazole ring | Core | Aromatic heterocycle with two adjacent nitrogen atoms |
| Bromine | 4 | Electron-withdrawing, potential leaving group |
| 2-Methylphenyl | 3 | Aromatic substituent with ortho methyl group |
| Carboxylic acid | 5 | Acidic, hydrogen bond donor/acceptor |
The presence of these specific functional groups creates a molecule with distinct reactivity patterns and potential for forming various non-covalent interactions, including hydrogen bonds through both the pyrazole NH and the carboxylic acid group.
Synthesis Methods
Oxidation of Methyl Precursors
One potential approach involves the oxidation of a methyl-substituted precursor. This is analogous to the synthesis of 5-bromo-1H-3-pyrazolecarboxylic acid, which can be prepared by oxidizing 3-methyl-5-bromopyrazole using potassium permanganate in acidic conditions . For the target compound, a suitable 4-bromo-3-(2-methylphenyl)-5-methyl-1H-pyrazole precursor would be required.
The reaction conditions might involve:
-
Dissolving the methyl precursor in dilute hydrochloric acid (0.1-0.2M)
-
Heating to 50-60°C
-
Slow addition of potassium permanganate solution
-
Maintaining reaction at 70-80°C for 20-30 minutes
Alternative Synthetic Approaches
Another potential approach could involve:
-
Starting with a suitable pyrazole core
-
Protection of the pyrazole NH group
-
Bromination at the 4-position
-
Introduction of the 2-methylphenyl group at the 3-position
-
Installation of the carboxylic acid group at the 5-position
-
Deprotection
This multi-step approach would be analogous to the synthesis described for related brominated pyrazole compounds, which involve the use of reagents like butyllithium and brominating agents such as BrCCl₂CCl₂Br under carefully controlled temperature conditions .
Structural Characterization
Crystallographic Considerations
Based on information from related pyrazole derivatives, the crystal structure of 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid might exhibit interesting packing features and non-covalent interactions. In similar compounds like 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, hydrogen bonding networks involving the pyrazole NH and carboxylic acid groups are significant structural features .
Future Research Directions
Structure-Activity Relationships
Further research into 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and its analogs could focus on establishing structure-activity relationships to understand how the position of the methyl group on the phenyl ring affects biological activity. Comparing the 2-methylphenyl isomer with the documented 4-methylphenyl counterpart would provide valuable insights into how subtle structural changes influence function.
Synthetic Methodology Development
The development of efficient, high-yielding synthetic routes specifically optimized for 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid represents an important research opportunity. This could include:
Applications in Drug Discovery
Given the potential biological activities of pyrazole carboxylic acids, further investigation of 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in the context of specific therapeutic targets would be valuable. This could include screening against enzyme panels, receptor binding assays, and evaluations in disease-relevant cellular models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume